molecular formula C9H13ClN2 B8538915 [4-(Aminomethyl)-3-chlorophenyl]dimethylamine

[4-(Aminomethyl)-3-chlorophenyl]dimethylamine

Cat. No.: B8538915
M. Wt: 184.66 g/mol
InChI Key: DEZBIXXCKOEFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Aminomethyl)-3-chlorophenyl]dimethylamine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

4-(aminomethyl)-3-chloro-N,N-dimethylaniline

InChI

InChI=1S/C9H13ClN2/c1-12(2)8-4-3-7(6-11)9(10)5-8/h3-5H,6,11H2,1-2H3

InChI Key

DEZBIXXCKOEFCW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)CN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-(dimethylamino)benzonitrile (0.76 g, 4.21 mmol) in THF (5 mL) was added 1M LiAlH4/I2 in THF (8.41 ml, 8.41 mmol, as prepared in Step 2 of Intermediate 3). The mixture was stirred for 10 min, at which time LCMS indicated the formation of the desired product. Water (15 mL) was added to the mixture, which was acidified to pH=2 with 6N HCl. The aqueous layer was separated and washed with Et2O (2×25 mL). The aqueous layer was then basified with 6N NaOH, and extracted with Et2O (3×30 mL). The organics were dried over Na2SO4. The ether layer was evacuated to ⅓ volume at which time 8 mL of 1M HCl in ether solution was added. After stirring for 10 minutes, solids precipitated from solution. The solids were filtered, washed with ether and dried to afford the title compound (1.0 g, 92%) as a light yellow solid. MS (ES+): m/e 185.0 [M+H]+.
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
LiAlH4 I2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
8.41 mL
Type
solvent
Reaction Step One

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